molecular formula C25H25N5O5S B11074376 methyl 2-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11074376
M. Wt: 507.6 g/mol
InChI Key: FCQULOPDJHWNST-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the benzyl group and the sulfonyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Chemical Reactions Analysis

METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.

Scientific Research Applications

METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE can be compared with similar compounds such as:

    METHYL 2-[(2-{[1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETYL)AMINO]BENZOATE: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C25H25N5O5S

Molecular Weight

507.6 g/mol

IUPAC Name

methyl 2-[[2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H25N5O5S/c1-15-9-11-16(12-10-15)13-30-20-21(28(2)25(34)29(3)22(20)32)27-24(30)36-14-19(31)26-18-8-6-5-7-17(18)23(33)35-4/h5-12H,13-14H2,1-4H3,(H,26,31)

InChI Key

FCQULOPDJHWNST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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